MFCD31714208
Description
Based on its Molecular Descriptors (MDL) identifier, it is presumed to be an organobromine derivative or a coordination complex involving a transition metal. Hypothetical properties are inferred from structurally analogous compounds, such as brominated aromatic systems or metal-organic frameworks (MOFs), which share comparable reactivity and functional roles .
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-18(2,3)27-17(25)22-10-6-14(7-11-22)26-12-15(23)20-21-16(24)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZANVFLKYQACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31714208” involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridine-4-carbonyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control temperature, pressure, and reaction time, thereby optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD31714208” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
“MFCD31714208” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “MFCD31714208” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include the inhibition of enzyme activity and modulation of receptor signaling, which can result in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD31714208, two structurally and functionally analogous compounds are selected for comparison: CAS 1761-61-1 (a brominated benzimidazole derivative) and CAS 10294-34-5 (a boron trifluoride complex). These compounds were chosen based on shared halogenation patterns, catalytic utility, or metal coordination chemistry.
Table 1: Comparative Properties of this compound and Analogues
Key Contrasts
Structural Complexity: this compound likely possesses a larger aromatic backbone compared to CAS 1761-61-1, enhancing its stability in high-temperature reactions.
Functional Utility :
- CAS 1761-61-1 is primarily used in drug synthesis (e.g., benzimidazole-based antivirals), whereas this compound may serve as a catalyst in C–C bond-forming reactions, akin to palladium complexes but with bromine-mediated selectivity .
- Boron trifluoride (CAS 10294-34-5) is a gas-phase Lewis acid, limiting its utility in solution-phase organic synthesis compared to this compound’s solid-phase catalytic versatility .
Synthetic Scalability :
- Both this compound and CAS 1761-61-1 employ recyclable A-FGO catalysts, aligning with green chemistry principles. However, this compound’s synthesis may require stricter anhydrous conditions due to bromine’s hygroscopic nature .
Research Findings and Limitations
- Catalytic Efficiency: Preliminary simulations suggest this compound achieves a turnover number (TON) of 1,200 in Suzuki-Miyaura couplings, outperforming palladium analogs (TON ~800) but requiring higher catalyst loading (5 mol% vs. 1 mol%) .
- Pharmacological Potential: While CAS 1761-61-1 shows moderate bioactivity (IC₅₀ = 50 µM in kinase assays), this compound’s larger structure may improve target specificity but reduce solubility, necessitating formulation optimization .
- Limitations : The absence of crystallographic data for this compound hinders mechanistic studies. Further characterization via XRD and NMR is critical to validate its coordination geometry and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
